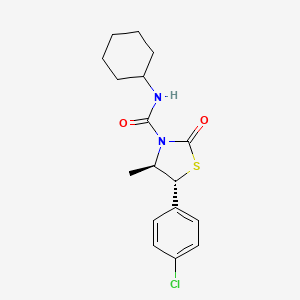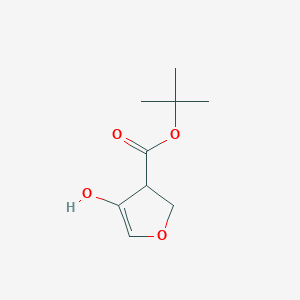![molecular formula C8H18NO5P B8066563 Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester is an organophosphorus compound with the molecular formula C_8H_18NO_5P. It is a derivative of phosphonic acid and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the reaction of phosphonic acid with methoxymethylamine and subsequent esterification with ethanol under acidic conditions. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce phosphonic acid derivatives with lower oxidation states.
Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxethyl]-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex phosphonic acid derivatives.
Biology: The compound is utilized in biological studies to investigate the role of phosphonic acid derivatives in cellular processes and signaling pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can be compared with other similar compounds, such as phosphonic acid derivatives and related esters. These compounds share similar chemical structures but may differ in their functional groups and properties. The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific research fields.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, monoethyl ester
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, dipropyl ester
Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, dibutyl ester
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-N-(methoxymethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO5P/c1-4-13-15(11,14-5-2)6-8(10)9-7-12-3/h4-7H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGCYMSTQOIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NCOC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)



![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)




![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)


